Diisopropyl d-tartrate

Catalog No.
S750555
CAS No.
62961-64-2
M.F
C10H18O6
M. Wt
234.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl d-tartrate

CAS Number

62961-64-2

Product Name

Diisopropyl d-tartrate

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m0/s1

InChI Key

XEBCWEDRGPSHQH-YUMQZZPRSA-N

SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Synonyms

(2S,3S)-2,3-Dihydroxy-butanedioic Acid 1,4-Bis(1-methylethyl) Ester;(2S,3S)-2,3-Dihydroxy-butanedioic Acid Bis(1-methylethyl) Ester; [S-(R*,R*)]-2,3-Dihydroxy-butanedioic Acid Bis(1-methylethyl) Ester; (-)-DIPT; (2S,3S)-Diisopropyl tartrate; D-(-)-T

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O)O

Kinetic Resolution of Racemic Mixtures:

D-IPT is a valuable tool for resolving racemic mixtures, which are equal parts of both enantiomers of a molecule. This process involves selectively converting one enantiomer into another form while leaving the desired enantiomer unreacted. D-IPT achieves this by acting as a catalyst in enantioselective reactions, such as epoxidation, where a double oxygen atom is introduced into a molecule. The specific interaction of D-IPT with one enantiomer during the reaction allows the other enantiomer to remain unchanged. This technique is crucial for isolating pure enantiomers needed for various research and development purposes, including the creation of chiral drugs and other pharmaceuticals [, , ].

Synthesis of Chiral Compounds:

D-IPT can be employed in the synthesis of other chiral compounds by acting as a chiral auxiliary. In this application, D-IPT is temporarily attached to a non-chiral molecule, introducing chirality. Subsequent reactions can then be performed on the modified molecule, taking advantage of the newly introduced chirality. Finally, the D-IPT group is removed, yielding a final product with the desired chirality [].

Asymmetric Catalysis:

D-IPT can also be used as a ligand in asymmetric catalysis, where it helps control the stereochemistry of a reaction, leading to the preferential formation of one enantiomer over the other. By binding to the catalyst and the substrate molecule, D-IPT influences the reaction pathway, favoring the production of the desired enantiomer [].

DIPT is a diester, formed by the reaction of two isopropyl groups with d-tartaric acid, a chiral molecule with two hydroxyl groups. It exists in three stereoisomeric variants due to its two chiral carbon atoms []. However, the d-isomer is the most commonly used form for its applications (Figure 1).

DIPT plays a significant role in asymmetric synthesis, allowing chemists to create enantiomerically pure molecules, crucial for developing pharmaceuticals and agrochemicals [].


Molecular Structure Analysis

The key feature of DIPT's structure is the presence of two chiral centers (carbons with four different substituents). These centers are responsible for its chirality, allowing it to differentiate between enantiomers in reactions [].

Another notable aspect is the presence of two ester groups (C=O-O-C) bonded to the central carbon chain. These groups can participate in various chemical reactions, including complexation with metal ions for catalysis [].


Chemical Reactions Analysis

Synthesis

DIPT is typically synthesized by reacting d-tartaric acid with isopropanol in the presence of an acid catalyst like sulfuric acid [].

d-tartaric acid + 2 isopropanol (H+ catalyst) -> DIPT + 2 H2O

Sharpless Epoxidation

The primary application of DIPT is in the Sharpless epoxidation reaction. Here, DIPT reacts with titanium isopropoxide (Ti(OiPr)4) to form a chiral titanium complex. This complex then reacts with an olefin (double bond containing molecule) and a peroxidizing agent (like tert-butyl hydroperoxide, TBHP) to produce an epoxide (cyclic ether) in a highly enantioselective manner [].

In Sharpless epoxidation, the chiral titanium complex formed with DIPT acts as a Lewis acid catalyst. The epoxide stereochemistry is controlled by the interaction between the olefin and the chiral environment created by the titanium complex and the DIPT ligand [].

Physical and Chemical Properties

  • Appearance: Colorless liquid [].
  • Melting point: Not reported.
  • Boiling point: Not reported.
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Optical rotation: [α]23/D −17° (neat) []. This indicates the molecule's ability to rotate plane-polarized light due to its chirality.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 14 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 14 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 12 of 14 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62961-64-2

Wikipedia

Diisopropyl D-tartrate

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy-, 1,4-bis(1-methylethyl) ester, (2S,3S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Brown et al. End-to-end conformational communication through a synthetic purinergic receptor by ligand-induced helicity switching. Nature Chemistry, doi: 10.1038/nchem.1747, published online 15 September 2013 http://www.nature.com/nchem

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